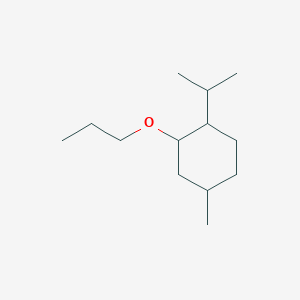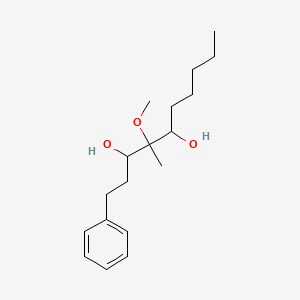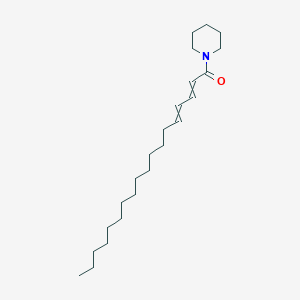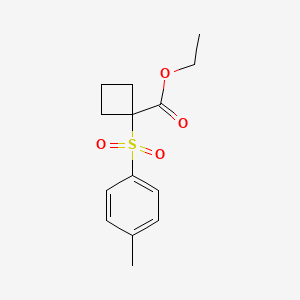
4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane is a chemical compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane typically involves the alkylation of a cyclohexane derivative. One common method is the reaction of 4-methylcyclohexanol with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propyl bromide under similar conditions to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reactions, and the process conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of different substituted cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated reagents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted cyclohexane derivatives
科学的研究の応用
4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but lacking the propoxy group.
4-Ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene: Another cyclohexane derivative with different substituents.
Uniqueness
4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties
特性
CAS番号 |
164351-98-8 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
4-methyl-1-propan-2-yl-2-propoxycyclohexane |
InChI |
InChI=1S/C13H26O/c1-5-8-14-13-9-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3 |
InChIキー |
YBDOZUZABCLGKC-UHFFFAOYSA-N |
正規SMILES |
CCCOC1CC(CCC1C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)


![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)

![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)

![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)
![4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid](/img/structure/B12553985.png)
![1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12553989.png)
![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)

